molecular formula C7H14ClNO2 B2667176 (4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazin-6-ol;hydrochloride CAS No. 2470280-49-8

(4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazin-6-ol;hydrochloride

Cat. No.: B2667176
CAS No.: 2470280-49-8
M. Wt: 179.64
InChI Key: UXFORFHIBZWTRU-FNCXLRSCSA-N
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Description

The compound (4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazin-6-ol;hydrochloride is a heterocyclic organic compound It features a unique structure with a fused cyclopentane and oxazine ring system, making it an interesting subject for chemical and pharmaceutical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazin-6-ol;hydrochloride typically involves the following steps:

    Formation of the Cyclopentane Ring: The initial step involves the formation of the cyclopentane ring, which can be achieved through cyclization reactions of appropriate precursors.

    Oxazine Ring Formation: The oxazine ring is then formed by introducing an oxygen and nitrogen atom into the cyclopentane ring. This can be done through various cyclization reactions involving amines and alcohols.

    Hydrochloride Salt Formation: Finally, the compound is converted into its hydrochloride salt form by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. The use of catalysts and specific reaction conditions (e.g., temperature, pressure) is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), often in polar solvents.

Major Products

    Oxidation Products: Oxo derivatives with increased oxygen content.

    Reduction Products: Reduced derivatives with fewer oxygen atoms.

    Substitution Products: Compounds with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry

In chemistry, (4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazin-6-ol;hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

Biologically, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for therapeutic development.

Medicine

In medicine, the compound is explored for its potential therapeutic effects. It may serve as a lead compound for developing drugs targeting specific diseases, such as neurological disorders or infections.

Industry

Industrially, the compound can be used in the synthesis of advanced materials, including polymers and resins. Its unique chemical properties make it suitable for creating materials with specific mechanical or thermal characteristics.

Mechanism of Action

The mechanism of action of (4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazin-6-ol;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler oxazine derivative used in various chemical applications.

    Ifosfamide: A chemotherapeutic agent with a similar oxazine structure.

    Benzoxazine: A compound used in the synthesis of advanced polymers.

Uniqueness

(4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazin-6-ol;hydrochloride is unique due to its fused ring system, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(4aS,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazin-6-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c9-5-3-6-7(4-5)10-2-1-8-6;/h5-9H,1-4H2;1H/t5-,6+,7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXFORFHIBZWTRU-FNCXLRSCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2CC(CC2N1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H]2C[C@@H](C[C@@H]2N1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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